molecular formula C13H13NO3S B13288146 3-Benzyloxy-benzenesulfonamide

3-Benzyloxy-benzenesulfonamide

Cat. No.: B13288146
M. Wt: 263.31 g/mol
InChI Key: LGRGWRWXSLZUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-benzenesulfonamide is a high-purity chemical compound supplied for research purposes. As a member of the benzenesulfonamide family, it is of significant interest in basic and applied scientific research . Benzenesulfonamides are well-established in scientific literature for their role as potent inhibitors of carbonic anhydrase (CA) isoforms . These enzymes are critical therapeutic targets, and benzenesulfonamide-based inhibitors are extensively investigated for potential applications in conditions such as glaucoma and cancer . The structural motif of the benzenesulfonamide group functions as a zinc-binding moiety, enabling these compounds to interact with the active site of carbonic anhydrases . The 3-benzyloxy substituent on the benzene ring may influence the compound's physicochemical properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more selective or potent enzyme inhibitors . Beyond carbonic anhydrase research, benzenesulfonamide derivatives are also explored for a wide range of other pharmacological activities, including as peroxisome proliferator-activated receptor (PPAR-γ) agonists for metabolic diseases, and as key components in antivirals and anti-inflammatory agents . This product is intended for use in non-clinical laboratory research, such as in vitro assay development, enzyme kinetics studies, and as a synthetic intermediate or building block in medicinal chemistry programs . This product is labeled "For Research Use Only" (RUO). It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, and it must not be used as a component in any commercial therapeutic or diagnostic products .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

3-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C13H13NO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,14,15,16)

InChI Key

LGRGWRWXSLZUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes for Benzenesulfonamide (B165840) Scaffold Formation

The construction of the benzenesulfonamide framework is a well-established process in organic synthesis. The most common and classic method involves the reaction of a sulfonyl chloride with an amine. thieme-connect.com This S-N bond formation is typically robust and high-yielding. thieme-connect.com

A primary route to benzenesulfonamides starts with the sulfonation of a benzene (B151609) ring, followed by chlorination to yield the corresponding sulfonyl chloride. For instance, 3-(benzyloxy)benzene can be sulfonated using concentrated sulfuric acid and then treated with a chlorinating agent like thionyl chloride to produce 3-(benzyloxy)benzene-1-sulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired sulfonamide.

Alternative methods for the synthesis of sulfonamides have been developed to improve efficiency and substrate scope. These include:

Copper-catalyzed three-component reactions: This approach utilizes arylboronic acids, nitroarenes, and a sulfur source like potassium pyrosulfite (K2S2O5) to construct the sulfonamide scaffold. thieme-connect.com

C-N cross-coupling reactions: While challenging due to the reduced nucleophilicity of sulfonamides, direct cross-coupling of sulfonamides with aryl halides has been achieved using catalytic systems. thieme-connect.com

Approaches for Regioselective Introduction of the 3-Benzyloxy Group

The regioselective introduction of the benzyloxy group at the 3-position of the benzene ring is a key step in the synthesis of 3-benzyloxy-benzenesulfonamide. One common strategy involves starting with a precursor that already contains a directing group at the 3-position. For example, 3-aminophenol (B1664112) can be used as a starting material. The amino group can be protected, followed by benzylation of the hydroxyl group. Subsequent functional group manipulations can then be performed to introduce the sulfonamide moiety.

Another approach involves the diazotization of 3-aminobenzenesulfonic acid, followed by hydrolysis of the resulting diazonium salt to yield 3-hydroxybenzenesulfonic acid. google.com This intermediate can then be alkylated with a benzyl (B1604629) halide in the presence of a base to introduce the benzyloxy group at the desired position. google.com The resulting 3-(benzyloxy)-benzenesulfonate can then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide. google.com

Synthesis of Structural Analogues and Hybrid Chemical Entities

The versatility of the benzenesulfonamide scaffold allows for extensive derivatization to explore the chemical space and develop analogues with tailored properties.

Derivatization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a common site for derivatization. thieme-connect.comlibretexts.org Alkylation, acylation, and arylation reactions can be performed to introduce a wide variety of substituents.

N-Alkylation: Sulfonamides can be N-alkylated using alcohols in the presence of a manganese catalyst. cardiff.ac.ukacs.org This "borrowing hydrogen" methodology provides an efficient and atom-economical route to N-alkylated sulfonamides. cardiff.ac.ukacs.org

N-Arylation: Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is a well-established method for introducing aryl groups onto the sulfonamide nitrogen. ekb.eg

Formation of N-Acylsulfonamides and Sulfonylureas: The sulfonamide nitrogen can react with acylating agents or isocyanates to form N-acylsulfonamides and sulfonylureas, respectively. ekb.eggoogle.com These derivatives have shown a broad range of biological activities.

A variety of benzenesulfonamide derivatives have been synthesized by modifying the sulfonamide nitrogen, leading to compounds with diverse pharmacological profiles. nih.govmdpi.com

Introduction of Fused or Linker Moieties

To create more complex chemical entities, fused ring systems or linker moieties can be incorporated into the 3-benzyloxy-benzenesulfonamide structure.

Fused Heterocycles: Benzenesulfonamides can be fused with various heterocyclic rings, such as triazoles or thiazoles, to generate novel chemical scaffolds. nih.govsemanticscholar.orgrsc.orgmdpi.comtandfonline.com For instance, 1,2,3-triazole-containing benzenesulfonamides have been synthesized via click chemistry. nih.govsemanticscholar.orgtandfonline.com

Linker-Containing Derivatives: Linkers can be introduced to connect the benzenesulfonamide core to other chemical moieties. For example, a hydrazone linker has been used to synthesize N-(4-((2-(3-(benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide. sigmaaldrich.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 3-benzyloxy-benzenesulfonamide and its derivatives. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Temperature: Reactions are often performed at specific temperatures to control selectivity and prevent side reactions.

Catalyst: The selection of an appropriate catalyst and its loading are critical for many synthetic transformations.

Base: In reactions involving deprotonation, the choice and amount of base can influence the outcome.

For example, in the synthesis of macitentan, a drug containing a sulfonamide moiety, the reaction conditions for the nucleophilic substitution of aryl sulfonamides were optimized to achieve good to high yields. researchgate.net Similarly, in the N-alkylation of sulfonamides using alcohols, extensive optimization of the manganese catalyst, base, and solvent system was performed to maximize the yield of the desired product. acs.org

Molecular Interactions, Binding Mechanisms, and Biological Target Characterization

Computational Molecular Docking Studies

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

The analysis of ligand-receptor complementarity focuses on how well the shape and chemical properties of 3-Benzyloxy-benzenesulfonamide match those of its binding site. This "lock and key" or "induced fit" relationship is a key determinant of binding specificity and affinity. Computational analyses assess the steric and electronic complementarity between the ligand and the receptor. The flexibility of both the ligand and the protein side chains is often considered to provide a more realistic model of the binding event. The benzyloxy group, for example, can adopt various conformations, and its flexibility can be crucial for fitting into a specific binding pocket.

Interaction Type Functional Group of 3-Benzyloxy-benzenesulfonamide Potential Interacting Amino Acid Residues
Hydrogen BondingSulfonamide (-SO₂NH₂)Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsBenzyl (B1604629) group, Phenyl groupLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Pi-Pi StackingBenzyl ring, Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Advanced Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the observation of the conformational changes and stability of the ligand-receptor complex over time.

MD simulations are used to assess the stability of the docked pose of 3-Benzyloxy-benzenesulfonamide within its target's binding site. By simulating the movements of atoms over a period of time, researchers can determine if the initial binding pose is maintained. These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex. A stable complex will typically show a low and converging RMSD value over the simulation time.

Simulation Parameter Information Gained Significance
Root-Mean-Square Deviation (RMSD)Stability of the ligand-protein complexPredicts the likelihood of a stable binding interaction
Root-Mean-Square Fluctuation (RMSF)Flexibility of protein residues and ligand atomsIdentifies key flexible regions involved in binding
Hydrogen Bond AnalysisPersistence and occupancy of hydrogen bondsQuantifies the strength and importance of hydrogen bonding
Principal Component Analysis (PCA)Dominant motions of the protein-ligand complexReveals large-scale conformational changes upon binding

Elucidation of Putative Biological Target Interaction Mechanisms

The integration of data from molecular docking and MD simulations allows for the elucidation of putative interaction mechanisms of 3-Benzyloxy-benzenesulfonamide with its biological targets. By identifying the key interacting residues and understanding the dynamic nature of the binding, a detailed mechanistic hypothesis can be formulated. For example, the sulfonamide group might act as a crucial anchor, forming strong hydrogen bonds with the protein backbone, while the benzyloxy moiety could be responsible for conferring selectivity by interacting with a specific hydrophobic sub-pocket. This detailed understanding is invaluable for guiding future drug discovery efforts, including the optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Identification and Validation of Potential Biological Targets (e.g., Enzymes, Receptors)

A comprehensive review of scientific literature reveals a notable absence of studies specifically identifying and validating the biological targets of 3-Benzyloxy-benzenesulfonamide. Research has, however, extensively explored the biological activities of the broader class of benzenesulfonamide (B165840) derivatives, offering insights into potential, albeit unconfirmed, targets for 3-Benzyloxy-benzenesulfonamide. The following discussion, therefore, focuses on the biological targets identified for structurally related benzenesulfonamide compounds, providing a scientifically grounded, albeit extrapolated, perspective on the potential molecular interactions of 3-Benzyloxy-benzenesulfonamide.

The benzenesulfonamide scaffold is a well-established pharmacophore, known to interact with a variety of enzymes and receptors. The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen.

One of the most prominent targets for benzenesulfonamide derivatives is the family of carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. While no data directly links 3-Benzyloxy-benzenesulfonamide to CA inhibition, numerous studies have demonstrated that various substituted benzenesulfonamides are potent inhibitors of different CA isozymes. For instance, triazinyl-substituted aminobenzenesulfonamide conjugates have been shown to inhibit human carbonic anhydrases (hCA) I, II, IV, IX, and XII with varying potencies mdpi.com. The inhibitory activity is influenced by the nature of the amino acid substituents on the triazine ring, with derivatives bearing non-polar side chains showing strong inhibition of hCA XII mdpi.com.

Another significant class of enzymes targeted by benzenesulfonamide derivatives is the receptor tyrosine kinases (RTKs). These are implicated in cellular signaling pathways that regulate cell growth, differentiation, and survival, making them attractive targets for cancer therapy. For example, certain benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a member of the RTK family, for the treatment of glioblastoma nih.gov.

Furthermore, benzenesulfonamide derivatives have been identified as agonists for adrenergic receptors. Specifically, some derivatives have been found to be potent and selective agonists of the human beta 3 adrenergic receptor nih.gov. This interaction is highly dependent on the specific substitution pattern of the benzenesulfonamide core.

The following tables summarize the research findings on the biological targets of various benzenesulfonamide derivatives, which may serve as a preliminary guide for investigating the potential targets of 3-Benzyloxy-benzenesulfonamide.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Triazinyl-Substituted Aminobenzenesulfonamide Conjugates

Compound ClassTarget IsozymeKey Findings
1,3,5-triazine-substituted 4-aminomethyl- and aminoethyl-benzenesulfonamides with amino acid substituentshCA I, II, IV, IX, XIIDerivatives with non-polar amino acid side chains showed the strongest inhibition of hCA XII with low nanomolar inhibitory constants. mdpi.com
UreidobenzenesulfonamideshCA IXShowed significant inhibition with selectivity over other isozymes. mdpi.com

Table 2: Activity of Benzenesulfonamide Derivatives on Receptor Tyrosine Kinases and Adrenergic Receptors

Compound ClassBiological TargetActivityKey Findings
Benzenesulfonamide analogsTropomyosin receptor kinase A (TrkA)InhibitionIdentified as potential anti-glioblastoma agents by targeting TrkA. nih.gov
Substituted benzenesulfonamidesHuman beta 3 adrenergic receptorAgonismCertain derivatives demonstrated potent and selective agonist activity. nih.gov

It is crucial to reiterate that the biological targets discussed and the data presented in the tables are for benzenesulfonamide derivatives and not for 3-Benzyloxy-benzenesulfonamide itself. The identification and validation of the specific biological targets of 3-Benzyloxy-benzenesulfonamide will require direct experimental investigation through enzymatic assays, binding studies, and other relevant pharmacological profiling techniques.

Biological Evaluation in Preclinical in Vitro and in Vivo Models Excluding Clinical Human Trials

Enzyme Inhibition and Modulation Studies

The interaction of 3-Benzyloxy-benzenesulfonamide and its structural analogues with various enzymes has been a subject of preclinical research, revealing a spectrum of inhibitory and modulatory activities.

Carbonic Anhydrase Isozymes (e.g., hCA I, II, VII, IX)

Benzenesulfonamides are a well-established class of inhibitors for human carbonic anhydrase (hCA) isozymes. The primary sulfonamide moiety is crucial for binding to the zinc ion within the enzyme's active site. Research into derivatives containing a benzyloxy group indicates varied efficacy against different isoforms.

In a study involving benzenesulfonamide-thiazolidinone derivatives, the benzyloxy-substituted compound was found to be among the weakest inhibitors of hCA II and hCA IX in the series, suggesting that the steric bulk of the benzyloxy group may decrease inhibitory activity for these particular isoforms. nih.gov Conversely, other studies on different benzenesulfonamide (B165840) scaffolds have shown that derivatives incorporating benzyl (B1604629) or related moieties can be potent inhibitors. For instance, a series of 4-(3-benzyl-guanidino)benzenesulfonamides were found to be effective, with some compounds exhibiting subnanomolar inhibition constants (Kᵢ) and remarkable selectivity for the brain-associated hCA VII over the cytosolic off-target isoforms hCA I and hCA II. semanticscholar.org

Generally, benzenesulfonamide derivatives show moderate inhibitory activity against the cytosolic isoforms hCA I and II, with Kᵢ values often in the nanomolar range. nih.govnih.gov However, they frequently exhibit more potent, low-nanomolar to subnanomolar inhibition against tumor-associated isoforms like hCA IX and XII. nih.govmdpi.com

Compound ClassTarget IsozymeInhibition Constant (Kᵢ) / IC₅₀Reference
Benzenesulfonamide-Thiazolidinone Derivatives (Benzyloxy-substituted)hCA II & hCA IXWeakest activity in its series nih.gov
4-(3-benzyl-guanidino)benzenesulfonamideshCA VIISubnanomolar to nanomolar Kᵢ values semanticscholar.org
General BenzenesulfonamideshCA I & hCA IIModerate inhibition (nanomolar range) nih.govnih.gov
General BenzenesulfonamideshCA IX & hCA XIIPotent inhibition (low to subnanomolar range) nih.govmdpi.com

Glyoxalase I

The glyoxalase system, particularly Glyoxalase I (Glo-I), is a key target in cancer therapy due to its role in detoxifying cytotoxic metabolites that are often elevated in rapidly proliferating tumor cells. nih.gov Research has focused on developing novel Glo-I inhibitors, with some studies exploring 1,4-benzenesulfonamide derivatives as a promising scaffold. nih.gov These studies have led to the identification of potent inhibitors with IC₅₀ values in the sub-micromolar range. nih.gov However, specific preclinical data evaluating the direct inhibitory effect of 3-Benzyloxy-benzenesulfonamide on Glyoxalase I is not prominently available in the reviewed scientific literature.

SIRT2

Sirtuin-2 (SIRT2), a NAD⁺-dependent protein deacetylase, has emerged as a therapeutic target for neurodegenerative diseases. nih.gov Compounds structurally analogous to 3-Benzyloxy-benzenesulfonamide, such as 3-(benzylsulfonamido)benzamides and 3-(N-arylsulfamoyl)benzamides, have been developed and characterized as SIRT2 inhibitors. nih.govnih.gov

Initial lead compounds in this class demonstrated SIRT2 inhibition with IC₅₀ values in the micromolar range (e.g., AK-1, IC₅₀ = 12.5 µM). nih.gov Extensive structural modifications have led to analogues with improved potency. nih.gov These inhibitors often show high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov For example, several novel inhibitors showed less than 25% inhibition of SIRT1 and SIRT3 even at concentrations up to 50 µM. nih.gov Further research into related scaffolds, such as 3-aminobenzyloxy nicotinamides, continues to underscore the utility of the benzyloxy moiety in designing potent and selective SIRT2 inhibitors. mdpi.com

Compound / AnalogueSIRT2 IC₅₀Selectivity NotesReference
AK-1 (3-sulfobenzamide scaffold)12.5 µMGood selectivity over SIRT1 and SIRT3 nih.govnih.gov
AK-715.5 µMSelective SIRT2 inhibitor nih.gov
Compound 126 (3-sulfonamide benzoate (B1203000) derivative)~17 µMShowed 29% SIRT1 and SIRT3 inhibition at 25 µM nih.gov
Various 3-(N-arylsulfamoyl)benzamidesPotent inhibitionHighly selective; no inhibition of SIRT1 or SIRT3 at 10 µM for some analogues nih.gov

Tropomyosin Receptor Kinase A (TrkA)

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase activated by nerve growth factor (NGF) and is implicated in pain and cancer pathways. nih.govnih.gov While small-molecule inhibitors of TrkA are actively being pursued for therapeutic applications, a review of preclinical studies did not yield specific data on the evaluation of 3-Benzyloxy-benzenesulfonamide as an inhibitor of TrkA.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism and are targets for drugs treating metabolic disorders. nih.govnih.gov The three main subtypes are PPARα, PPARγ, and PPARβ/δ. nih.gov Despite the extensive research into PPAR modulators, there is no readily available preclinical data in the scientific literature detailing the effects of 3-Benzyloxy-benzenesulfonamide on any of the PPAR isoforms.

HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, making it a critical target for antiretroviral therapy. A key structural feature for many potent integrase strand transfer inhibitors (INSTIs) is a hydrophobic group, very often a substituted benzyl moiety. nih.gov This benzyl group is thought to inhibit the strand transfer step by displacing the 3'-end adenine (B156593) of the viral DNA. nih.gov

Studies have shown that incorporating an N-substituting benzyl group is vital for binding to the integrase enzyme, and its absence can lead to a complete loss of activity. nih.gov While this research often focuses on N-benzyl rather than O-benzyl (benzyloxy) groups, it highlights the general importance of this pharmacophore in the design of HIV-1 integrase inhibitors. Specific inhibitory data (e.g., IC₅₀ values) for 3-Benzyloxy-benzenesulfonamide against HIV-1 integrase was not found in the reviewed literature.

Pyruvate (B1213749) Carboxylase

Pyruvate carboxylase (PC) is a crucial enzyme that plays a significant role in replenishing intermediates of the TCA cycle and is involved in gluconeogenesis. benthamopen.com This enzyme catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate. wikipedia.orgproteopedia.org Deregulation of PC expression has been associated with conditions like type 2 diabetes and the development of tumors in several cancers. proteopedia.org While various inhibitors of pyruvate carboxylase have been studied to understand its structure and function, research specifically detailing the inhibitory or modulatory effects of 3-Benzyloxy-benzenesulfonamide on pyruvate carboxylase is not available in the current body of scientific literature. benthamopen.comnih.gov

Cell-Based Phenotypic Assays

The benzenesulfonamide scaffold is a key feature in various compounds evaluated for their anticancer properties. Derivatives incorporating this structure have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Notably, certain trans-stilbene (B89595) benzenesulfonamide derivatives have shown selective cytotoxicity against breast and colon cancer cell lines. nih.gov Similarly, studies on N-Benzenesulfonylguanidine derivatives revealed selective growth inhibition of human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. mdpi.com Other research has focused on indole-based benzenesulfonamides, which exhibited potent cytotoxic activities against breast cancer cells, including MCF-7 and SK-BR-3 lines. mdpi.com While these studies highlight the potential of the broader benzenesulfonamide class, specific antiproliferative data for the 3-Benzyloxy-benzenesulfonamide compound itself is limited. The activity of related compounds is summarized below.

Table 1: Cytotoxic and Antiproliferative Activity of Benzenesulfonamide Derivatives in Cancer Cell Lines

Compound Class Cell Line Cancer Type Activity Metric Value
trans-Stilbene Benzenesulfonamide Derivative BT-549 Breast Cancer GI₅₀ 0.205 µM nih.gov
trans-Stilbene Benzenesulfonamide Derivative HT-29 Colon Cancer GI₅₀ 0.554 µM nih.gov
N-Benzenesulfonylguanidine Derivative HCT-116 Colon Cancer IC₅₀ 12 µM mdpi.com
N-Benzenesulfonylguanidine Derivative MCF-7 Breast Cancer IC₅₀ 19 µM mdpi.com
Indole-based Benzenesulfonamide (A6) MCF-7 Breast Cancer % Inhibition (at 100 µM) >50% mdpi.com
Indole-based Benzenesulfonamide (A15) MCF-7 Breast Cancer % Inhibition (at 100 µM) >50% mdpi.com
Indole-based Benzenesulfonamide (A6) SK-BR-3 Breast Cancer % Inhibition (at 100 µM) >50% mdpi.com

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.

The emergence of multidrug-resistant bacteria presents a significant threat to public health, prompting research into new antimicrobial agents. nih.gov Biofilms, which are complex communities of bacteria, are notoriously resistant to conventional antibiotics. researchgate.netfrontiersin.org While various chemical structures are being investigated for their ability to inhibit bacterial growth and biofilm formation, there is currently no specific research available on the antimicrobial or anti-biofilm properties of 3-Benzyloxy-benzenesulfonamide. mdpi.comnih.gov Studies on other benzamide (B126) derivatives have shown some promise, with a 3-methoxybenzamide (B147233) derivative, for instance, exhibiting activity against Gram-positive bacteria like S. aureus. nih.gov

The interaction of small molecules with cellular receptors can define their therapeutic potential. An agonist binds to a receptor to produce a biological response, while an antagonist blocks the action of an agonist. domaintherapeutics.ca The benzenesulfonamide framework has been identified in molecules with receptor-modulating capabilities. For example, specific benzenesulfonamide derivatives have been developed as potent and selective agonists for the human beta 3 adrenergic receptor. nih.gov In a separate line of research, N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives were discovered to function as novel antagonists of the human androgen receptor, targeting its activation function. nih.gov These findings indicate that the benzyloxy and benzenesulfonamide moieties can be part of structures with significant receptor activity, although the specific agonistic or antagonistic profile of 3-Benzyloxy-benzenesulfonamide has not been characterized.

Biological Activity in Isolated Organ and Animal Models

Isolated heart models, such as the Langendorff heart preparation, are valuable ex vivo tools in cardiovascular research. reprocell.com They allow for the study of a compound's direct effects on cardiac mechanics, metabolism, and coronary vascular response without the influence of other organ systems. nih.govresearchgate.net Despite the utility of these models for assessing the activity of various cardiotropic agents, a review of the available scientific literature reveals no studies that have investigated the effects of 3-Benzyloxy-benzenesulfonamide on the cardiovascular system using isolated heart preparations. nih.gov

Antidiabetic Activity in Hyperglycemic Animal Models

While direct studies on 3-Benzyloxy-benzenesulfonamide are limited, research into structurally related benzenesulfonamide derivatives has shown promising antidiabetic effects in animal models of hyperglycemia. A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activities using a streptozotocin-induced diabetic rat model nih.gov.

In these studies, diabetic rats treated with certain benzenesulfonamide derivatives at a dose of 100 mg/kg orally demonstrated a significant reduction in blood glucose levels compared to the control diabetic group. For instance, compounds within this series showed considerable biological efficacy, with some demonstrating more prominent activity than others nih.gov. The standard drug, Glibenclamide, at a dose of 5 mg/kg, was used as a positive control and exhibited a 32.7% reduction in blood glucose nih.gov.

These findings suggest that the benzenesulfonamide scaffold, a core component of 3-Benzyloxy-benzenesulfonamide, is a viable pharmacophore for the development of new antidiabetic agents. The mechanism of action for some of these analogs is thought to involve the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov.

Table 1: Hypoglycemic Activity of Selected Benzenesulfonamide Derivatives in Streptozotocin-Induced Diabetic Rats

CompoundDose (mg/kg, p.o.)Blood Glucose Reduction (%)Statistical Significance (p-value)
Derivative 12100Significant< 0.05
Derivative 13100More prominent< 0.05
Glibenclamide532.7Not specified

Neuroprotective Effects in Ischemic Stroke Models

The neuroprotective potential of compounds structurally related to 3-Benzyloxy-benzenesulfonamide has been investigated, particularly a series of novel benzyloxy benzamide derivatives. One lead compound from this series, LY-836, has demonstrated significant therapeutic effects in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke nih.gov.

In preclinical evaluations, LY-836 was shown to effectively disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is a key event in the neuronal injury cascade following a stroke. By inhibiting this interaction, LY-836 helps to mitigate the overproduction of nitric oxide, a major contributor to neuronal damage nih.gov.

In vivo studies in rats subjected to MCAO revealed that LY-836 could significantly reduce the infarct size and neurological deficit score nih.gov. These findings indicate a powerful therapeutic effect and suggest that benzyloxy benzamide derivatives may be promising agents for the treatment of ischemic stroke.

Table 2: Neuroprotective Effects of LY-836 in a Rat MCAO Model

TreatmentOutcome MeasureResult
LY-836Infarct SizeReduction
LY-836Neurological Deficit ScoreReduction

Analgesic Properties in Animal Pain Models

The analgesic potential of the benzenesulfonamide class of compounds has been explored in various animal models of pain. A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS), a synthetic sulfonamide, investigated its effects in a murine model of acute and diabetic neuropathic pain nih.govnih.gov.

In the tail immersion test, a model for acute thermal pain, 4-FBS demonstrated a significant antinociceptive effect at doses of 20 and 40 mg/kg nih.gov. Furthermore, in a model of diabetic neuropathic pain induced by streptozotocin, 4-FBS significantly reversed thermal hyperalgesia and mechanical allodynia nih.govnih.gov.

The mechanism of action for the analgesic effects of 4-FBS appears to involve both the serotonergic and opioidergic pathways, as the thermal analgesia was reversed by the 5HT3 antagonist ondansetron (B39145) and the µ receptor antagonist naloxone (B1662785) nih.gov. These findings highlight the potential of the benzenesulfonamide scaffold in developing novel analgesic agents.

Table 3: Analgesic and Antiallodynic Effects of 4-FBS in Murine Pain Models

Pain ModelTreatmentDose (mg/kg)Effect
Tail Immersion Test4-FBS20Significant Antinociception
Tail Immersion Test4-FBS40Significant Antinociception
Diabetic Neuropathic Pain4-FBS20Reversal of Hyperalgesia and Allodynia
Diabetic Neuropathic Pain4-FBS40Reversal of Hyperalgesia and Allodynia

Anticonvulsant Activity in Epilepsy Models

Novel benzenesulfonamide derivatives have been synthesized and screened for their anticonvulsant activities in established animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests nih.govnih.gov.

In one study, a series of benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and other moieties were evaluated. The compound 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) showed a median effective dose (ED50) of 16.36 mg/kg in the MES test, while 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) had an ED50 of 22.50 mg/kg in the scPTZ test nih.gov. These results indicate a high level of effectiveness and a good safety profile, suggesting that these compounds have potential as a new class of anticonvulsant agents nih.gov.

The protective indices (PI), a ratio of neurotoxicity to anticonvulsant potency, for compounds 18b and 12c were 24.8 and 20.4, respectively, further highlighting their potential as safe and effective treatments for epilepsy nih.gov.

Table 4: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives

CompoundTestED50 (mg/kg)Protective Index (PI)
18bMES16.3624.8
12cscPTZ22.5020.4

Cellular Permeability and Uptake Studies (In Vitro)

The cellular permeability of benzenesulfonamide derivatives has been investigated using in vitro models, such as the Caco-2 cell monolayer assay, which is a well-established model for predicting human intestinal absorption.

While specific data for 3-Benzyloxy-benzenesulfonamide is not available, studies on other sulfonamide derivatives provide insights into the potential permeability of this class of compounds. For example, the permeability of two sulfenamide (B3320178) prodrugs of linezolid (B1675486) was studied across Caco-2 cell monolayers nih.gov. The results from such studies help in understanding how these compounds are transported across cellular barriers, which is a critical factor for oral bioavailability.

The apparent permeability coefficient (Papp) is a key parameter measured in these assays. High permeability is often indicated by a Papp value greater than a certain threshold, for example, > 32.0 × 10⁻⁶ cm/s as seen with tryptanthrin, a compound that also showed no significant interaction with the P-glycoprotein efflux pump nih.gov.

Computational Chemistry and in Silico Methodologies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are employed to understand the intrinsic electronic and structural properties of benzenesulfonamide (B165840) derivatives. Density Functional Theory (DFT) is a prominent method used for this purpose, allowing for the optimization of molecular geometries and the calculation of various molecular descriptors. nih.govbsu.by

DFT methods, often utilizing basis sets such as B3LYP/6−311G+(d,p), are used to determine the most stable conformation of the molecule. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, quantum chemical approaches can compute electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bsu.by The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. Theoretical calculations are also used to predict spectroscopic properties, which can then be compared with experimental data from techniques like FT-IR and NMR to validate the computed structure. nih.gov

Table 1: Overview of Quantum Chemical Calculation Applications for Sulfonamide Derivatives

Parameter Description Typical Method/Basis Set Relevance
Geometry Optimization Calculation of the lowest energy three-dimensional structure. DFT / B3LYP/6−311G+(d,p) Provides the most stable molecular conformation for further studies like docking. nih.gov
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. DFT Indicates chemical reactivity, kinetic stability, and electronic transport properties. bsu.by
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface. DFT Identifies regions of the molecule that are rich or deficient in electrons, guiding understanding of intermolecular interactions.
Spectroscopic Data Theoretical prediction of vibrational frequencies (IR) and chemical shifts (NMR). DFT Allows for comparison with and validation of experimental spectroscopic results. nih.gov

Ligand-Based Drug Design (LBDD) Approaches (e.g., Pharmacophore Modeling)

In the absence of a known three-dimensional structure of the biological target, Ligand-Based Drug Design (LBDD) serves as a valuable strategy for discovering new therapeutic molecules. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods analyze a set of known active compounds to derive a pharmacophore model or develop a Quantitative Structure-Activity Relationship (QSAR) model. tuni.fi

A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with the target receptor and elicit a biological response. For benzenesulfonamide derivatives, a pharmacophore model might include the sulfonamide group as a key hydrogen-bonding feature and the benzyloxy group as a hydrophobic or aromatic feature. These models are then used as 3D queries to screen large compound databases for novel molecules that fit the pharmacophoric requirements.

Structure-Based Drug Design (SBDD) Approaches (e.g., Receptor-Guided Design)

When the 3D structure of the target protein is available, Structure-Based Drug Design (SBDD) becomes a powerful tool for developing potent and selective inhibitors. mdpi.com Molecular docking is a cornerstone of SBDD, computationally predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

For benzenesulfonamide derivatives, which are well-known inhibitors of enzymes like carbonic anhydrases (CAs), docking studies are frequently performed. mdpi.comnih.gov These studies place the 3-Benzyloxy-benzenesulfonamide scaffold into the enzyme's active site to predict its binding mode and affinity. A critical interaction for benzenesulfonamide-based CA inhibitors is the coordination of the sulfonamide nitrogen to the catalytic zinc ion in the active site. mdpi.comnih.gov Docking simulations help visualize how different substituents on the benzene (B151609) ring, such as the benzyloxy group, can form additional interactions with active site residues, influencing the compound's potency and isoform selectivity. nih.govresearchgate.net This receptor-guided approach allows for the rational modification of the lead compound to optimize these interactions and improve its inhibitory profile. nih.gov

Table 2: Examples of SBDD Studies on Benzenesulfonamide Scaffolds

Target Protein Computational Method Objective Key Finding
Carbonic Anhydrase (CA) II & IX Molecular Docking To predict binding modes and understand isoform specificity. mdpi.comnih.gov The sulfonamide moiety coordinates with the active site zinc ion; tail groups modulate specificity. nih.gov
Hemagglutinin (Influenza) Structural Modification & Docking To design novel anti-influenza agents. nih.gov Identified benzenesulfonamide-based inhibitors that bind to the HA stalk region. nih.gov
Tropomyosin receptor kinase A (TrkA) Molecular Docking To predict the mode of interaction for anti-glioblastoma agents. tuni.fimdpi.com Identified key hydrophobic and charged interactions within the TrkA active site. mdpi.com
Dihydropteroate Synthase (DHPS) Molecular Docking To evaluate binding affinities of novel sulfonamide derivatives as antimicrobial agents. nih.gov Predicted interactions within the sulfonamide binding pocket of the bacterial enzyme. nih.gov

Virtual Screening for Identification of Novel Scaffolds

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient.

The benzenesulfonamide moiety is a common feature in many known enzyme inhibitors, making it a valuable scaffold in virtual screening campaigns. nih.gov In a typical workflow, a library of compounds, which could include 3-Benzyloxy-benzenesulfonamide and its analogs, is docked into the active site of a target protein. The compounds are then ranked based on a scoring function that estimates their binding affinity. nih.gov Hits from this initial screening are then subjected to further computational analysis, such as more rigorous binding free energy calculations or molecular dynamics simulations, before being selected for experimental validation. nih.gov This approach has proven effective in identifying novel diaryl heterocycles and other compounds possessing a benzenesulfonamide group as potential inhibitors for various targets. nih.gov

Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties using in silico models is now a standard practice in drug discovery. nih.govnih.gov These models use the chemical structure of a compound like 3-Benzyloxy-benzenesulfonamide to calculate various physicochemical and pharmacokinetic parameters.

Online tools and software packages can predict properties related to "drug-likeness," such as adherence to Lipinski's Rule of Five, which assesses oral bioavailability. nih.govresearchgate.net These predictions evaluate molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other computational models can predict parameters related to absorption (e.g., intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism, and potential toxicity alerts without the need for initial experimental testing. researchgate.netsemanticscholar.org This early computational assessment helps to prioritize compounds with a higher probability of success in later clinical development stages. nih.govresearchgate.net

Exploration of 3 Benzyloxy Benzenesulfonamide As a Chemical Probe

Design Principles for Chemical Probes

Information regarding the design principles specifically for 3-Benzyloxy-benzenesulfonamide as a chemical probe is not available in the current scientific literature.

Application in Target Identification and Validation

There are no documented applications of 3-Benzyloxy-benzenesulfonamide in target identification and validation in the reviewed scientific literature.

Contribution to Fundamental Mechanistic Biology

There is no evidence in the current body of scientific literature of 3-Benzyloxy-benzenesulfonamide contributing to fundamental mechanistic biology.

Emerging Research Avenues and Future Perspectives

Integration with Advanced Spectroscopic and Biophysical Techniques

A deeper understanding of the molecular interactions of 3-Benzyloxy-benzenesulfonamide will be crucial for its development. Advanced spectroscopic and biophysical methods can provide invaluable insights into its structure-activity relationship (SAR) and binding kinetics.

Key Techniques and Their Potential Applications:

TechniquePotential Application for 3-Benzyloxy-benzenesulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidating the three-dimensional structure of the compound and its complexes with biological targets.
X-ray Crystallography Determining the precise binding mode of the compound to its target protein at an atomic level.
Surface Plasmon Resonance (SPR) Quantifying the binding affinity and kinetics (on- and off-rates) of the compound to its target.
Isothermal Titration Calorimetry (ITC) Measuring the thermodynamic parameters of binding, providing insights into the forces driving the interaction.

These techniques, used in concert, can offer a comprehensive picture of how 3-Benzyloxy-benzenesulfonamide interacts with its biological partners, guiding further structural modifications to enhance potency and selectivity.

Application of Omics Technologies to Elucidate Downstream Effects

To understand the broader biological consequences of 3-Benzyloxy-benzenesulfonamide activity, the application of "omics" technologies is a promising avenue. These approaches can provide a global view of the changes occurring within a biological system upon treatment with the compound.

Potential Omics Applications:

Proteomics: To identify changes in protein expression levels and post-translational modifications, which can help in pinpointing the cellular pathways affected by the compound.

Metabolomics: To analyze changes in the metabolic profile of cells or organisms, revealing alterations in biochemical pathways.

Transcriptomics: To study changes in gene expression patterns, providing insights into the genetic and molecular pathways modulated by the compound.

By integrating data from these different omics levels, researchers can construct a more complete picture of the compound's mechanism of action and its downstream effects.

Conceptualization of Targeted Delivery Systems

Enhancing the therapeutic efficacy of 3-Benzyloxy-benzenesulfonamide while minimizing potential off-target effects could be achieved through the development of targeted delivery systems. These systems aim to deliver the compound specifically to the site of action, such as diseased tissues or cells.

Conceptual Targeted Delivery Strategies:

Delivery SystemTargeting MechanismPotential Advantages
Liposomes Can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on target cells.Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Similar to liposomes, can be surface-modified for targeted delivery.Offer controlled release profiles and can protect the drug from degradation.
Antibody-Drug Conjugates (ADCs) The compound could be chemically linked to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells.High specificity, leading to reduced systemic toxicity.

Research in this area would involve the design, synthesis, and in vitro/in vivo evaluation of these targeted formulations.

Potential for Development as Lead Compounds in Academic Discovery Programs

Benzenesulfonamide (B165840) derivatives have a well-established history in medicinal chemistry and have served as scaffolds for the development of numerous drugs. Given this precedent, 3-Benzyloxy-benzenesulfonamide represents a promising starting point for academic drug discovery programs.

The process of developing a lead compound typically involves iterative cycles of chemical synthesis and biological testing to optimize its pharmacological properties. nih.govdanaher.com This includes improving its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.govdanaher.com Structure-activity relationship (SAR) studies are central to this process, guiding the chemical modifications necessary to enhance the desired therapeutic effects while minimizing undesirable properties. nih.gov Computational tools, such as molecular modeling and virtual screening, can accelerate the lead optimization process by predicting the effects of structural changes on biological activity. danaher.com

Q & A

Basic: What are the standard synthetic routes for 3-Benzyloxy-benzenesulfonamide, and how are intermediates characterized?

3-Benzyloxy-benzenesulfonamide is typically synthesized via coupling reactions between sulfonamide precursors and benzyl-protected intermediates. For example, analogous compounds are prepared by reacting anthranilic acid derivatives with isothiocyanato-benzenesulfonamide in alcohol under reflux, followed by purification via column chromatography . Key intermediates are characterized using 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry (MS) to confirm regiochemistry and purity. Yields vary (37–73%) depending on substituents and reaction conditions, with lower yields attributed to steric hindrance or competing side reactions .

Basic: Which spectroscopic techniques are critical for confirming the structure of 3-Benzyloxy-benzenesulfonamide derivatives?

1H NMR^{1}\text{H NMR} is essential for identifying proton environments, such as benzyloxy group resonances (δ 4.8–5.2 ppm for –OCH2_2–) and sulfonamide NH signals (δ 7.5–8.5 ppm). 13C NMR^{13}\text{C NMR} confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons. High-resolution MS validates molecular weight, while IR spectroscopy detects sulfonamide S=O stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}) . For crystallographic confirmation, SHELX or WinGX software can resolve atomic positions in single-crystal structures .

Advanced: How can researchers optimize reaction conditions to improve yields in benzenesulfonamide derivatization?

Optimization involves:

  • Catalyst screening : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Cu(I) catalysts for click chemistry to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonamide intermediates, while alcohols minimize byproducts in coupling reactions .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) isolates pure products .

Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of 3-Benzyloxy-benzenesulfonamide analogues?

Halogenation at the benzene ring (e.g., Cl or Br substitution) enhances bioactivity by increasing electrophilicity and binding affinity. For instance, chloro-substituted derivatives show potent NLRP3 inflammasome inhibition (IC50_{50} < 1 µM) due to improved hydrophobic interactions with the ASC protein. Activity is validated via ELISA-based IL-1β release assays in THP-1 macrophages . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Advanced: How should researchers address discrepancies in NMR data for sulfonamide derivatives?

Contradictions in NMR signals (e.g., split NH peaks or unexpected coupling) may arise from:

  • Tautomerism : Sulfonamide NH protons can exhibit dynamic exchange, resolved by variable-temperature NMR.
  • Impurities : Trace solvents or byproducts require re-purification (e.g., recrystallization from ethanol/water).
  • Stereochemical effects : Diastereotopic protons in chiral derivatives split signals, necessitating 2D NMR (COSY, HSQC) . Cross-validate with X-ray crystallography for ambiguous cases .

Advanced: What methodologies are used to study the solubility and stability of 3-Benzyloxy-benzenesulfonamide in biological assays?

  • Solubility screening : Use DMSO stock solutions (≤10 mM) diluted in PBS or cell culture media, with dynamic light scattering (DLS) to detect aggregation.
  • Stability assays : Incubate compounds in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, monitoring degradation via HPLC-UV over 24–72 hours .
  • Metabolic stability : Liver microsome assays (e.g., human hepatocytes) quantify CYP450-mediated degradation .

Advanced: How can computational modeling guide the design of 3-Benzyloxy-benzenesulfonamide-based inhibitors?

  • Molecular docking : Use Schrödinger Suite or MOE to predict binding poses against targets (e.g., NLRP3). Focus on π-π stacking with aromatic residues and hydrogen bonds with catalytic lysines.
  • QSAR studies : Correlate substituent electronegativity (Hammett constants) with inhibitory activity to prioritize synthetic routes .
  • ADMET prediction : SwissADME or pkCSM models assess logP, BBB permeability, and toxicity risks early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.